molecular formula C32H20F2N4O3S2 B2510048 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 476296-10-3

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No.: B2510048
CAS No.: 476296-10-3
M. Wt: 610.65
InChI Key: GQPUOIUZCNTMKD-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a useful research compound. Its molecular formula is C32H20F2N4O3S2 and its molecular weight is 610.65. The purity is usually 95%.
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Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H15F2N3O2SC_{21}H_{15}F_{2}N_{3}O_{2}S and a molecular weight of approximately 395.43 g/mol. Its structure includes a thiazole ring, which is known for its biological significance, particularly in drug design.

Structural Features

PropertyValue
Molecular FormulaC21H15F2N3O2S
Molecular Weight395.43 g/mol
IUPAC NameThis compound
Canonical SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=N3)SC(=N3)N(C4=CC=C(C=C4)F)

Anticancer Activity

Recent studies have demonstrated the anticancer properties of thiazole derivatives. Specifically, this compound has shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays were conducted to evaluate the cytotoxic effects on human colon carcinoma cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 15 μM, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains.

Antibacterial Testing

In studies assessing antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, the compound displayed notable inhibition with minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively .

Comparative Table of Antimicrobial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Chromobacterium violaceum64

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The thiazole moiety can chelate metal ions, which may disrupt various enzymatic processes essential for cell survival and proliferation.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that have been optimized for yield and purity .

Pharmacological Studies

Pharmacological evaluations have included both in vitro and in vivo studies to assess the efficacy and safety profile of the compound. For instance, animal models treated with the compound showed a significant reduction in tumor size compared to control groups .

Future Directions

Ongoing research is focused on further elucidating the mechanisms underlying the anticancer and antimicrobial activities of this compound. Additionally, structure-activity relationship (SAR) studies are essential for optimizing its efficacy and minimizing potential side effects.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20F2N4O3S2/c33-23-9-1-19(2-10-23)27-17-42-31(35-27)37-29(39)21-5-13-25(14-6-21)41-26-15-7-22(8-16-26)30(40)38-32-36-28(18-43-32)20-3-11-24(34)12-4-20/h1-18H,(H,35,37,39)(H,36,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPUOIUZCNTMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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